4-(4-溴苯基)哌啶-2-酮

描述

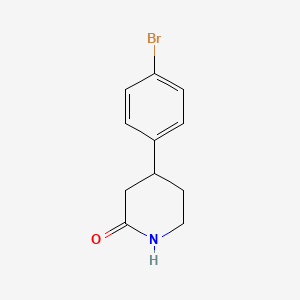

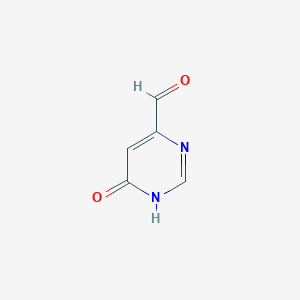

“4-(4-Bromophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12BrNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, has been a subject of research in the pharmaceutical industry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)piperidin-2-one” includes a piperidin-2-one ring attached to a bromophenyl group . The average mass of the molecule is 240.140 Da, and the monoisotopic mass is 239.030960 Da .Chemical Reactions Analysis

Piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

- Field : Pharmaceutical Industry

- Application Summary : Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Field : Organic Chemistry

- Application Summary : A novel four-component diastereoselective synthesis of piperidin-2-one salts containing a quaternized pyridine unit is reported .

- Methods of Application : The Michael–Mannich cascade was conducted using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate in methanol .

- Results or Outcomes : This method provides a new way to synthesize piperidin-2-one salts .

Pharmaceutical Applications

Synthesis of Piperidin-2-one Salts

- Synthesis of Brorphine

- Field : Pharmaceutical Industry

- Application Summary : “4-(4-Bromophenyl)piperidin-2-one” is used in the synthesis of Brorphine , a highly potent synthetic opioid that has been seen in an increasing number of detections in seized drug samples and forensic casework since 2019 .

- Methods of Application : The exact synthesis method of Brorphine is not specified in the source, but it’s likely to involve complex organic chemistry reactions .

- Results or Outcomes : Brorphine acts as a full mu-opioid receptor agonist which would likely result in opioid-like pharmacological effects and has a potency greater than morphine . Brorphine users have reported similar opioid-like effects including euphoria and dependence .

- Field : Pharmaceutical Industry

- Application Summary : “4-(4-Bromophenyl)piperidin-2-one” is used in the synthesis of new psychoactive substances . These substances are designed to mimic the effects of traditional illicit drugs such as cannabis, ecstasy, cocaine, and LSD .

- Methods of Application : The exact synthesis method of these new psychoactive substances is not specified in the source, but it’s likely to involve complex organic chemistry reactions .

- Results or Outcomes : These new psychoactive substances have been seen in an increasing number of detections in seized drug samples and forensic casework since 2019 .

- Field : Pharmaceutical Industry

- Application Summary : Compounds belonging to this opioid sub-class were first established by Janssen Pharmaceuticals to be central nervous system depressants with morphine-like, analgesic activity .

- Methods of Application : The exact synthesis method of these central nervous system depressants is not specified in the source, but it’s likely to involve complex organic chemistry reactions .

- Results or Outcomes : These central nervous system depressants have been used in the treatment of various conditions, including pain and anxiety .

Synthesis of New Psychoactive Substances

Synthesis of Central Nervous System Depressants

安全和危害

未来方向

Piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs, and their synthesis has been a significant part of the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

4-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZNIFCNDOFVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)piperidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)

![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)

![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)

![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)